molecular formula C13H7ClF4O2 B6384444 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261984-43-3

5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384444
CAS RN: 1261984-43-3
M. Wt: 306.64 g/mol
InChI Key: YBBZYJNZVZEMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol (5-CFP-3-TFMP) is a synthetic molecule that has a wide range of applications in scientific research. It is a phenolic compound that is used as a reagent for the synthesis of various compounds and as a substrate for biochemical and physiological studies. 5-CFP-3-TFMP is a versatile molecule that can be used in a variety of laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the molecule acts as a substrate for various enzymes, and that the 3-trifluoromethoxy group enhances the binding affinity of the molecule to the enzyme. Additionally, the 3-trifluoromethoxy group may also increase the reactivity of the molecule, allowing it to be used as a reagent for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it is believed that the molecule may act as a substrate for various enzymes, and that the 3-trifluoromethoxy group may enhance the binding affinity of the molecule to the enzyme. Additionally, the 3-trifluoromethoxy group may also increase the reactivity of the molecule, allowing it to be used as a reagent for the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% is its versatility. It can be used as a reagent for the synthesis of various compounds, as a substrate for biochemical and physiological studies, and as a model compound in studies of the structure-activity relationship of various compounds. Additionally, the 3-trifluoromethoxy group may enhance the binding affinity of the molecule to enzymes, increasing its reactivity.
The main limitation of 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% is that its mechanism of action is not well understood. Additionally, the biochemical and physiological effects of the molecule are not well understood, making it difficult to predict the effects of the molecule on living organisms.

Future Directions

Given the versatility of 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95%, there are many potential future directions for research. These include further studies of the molecule’s mechanism of action and biochemical and physiological effects, as well as studies of its use as a reagent for the synthesis of various compounds and as a model compound in studies of the structure-activity relationship of various compounds. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new drugs and drug delivery systems, as well as in the development of new materials and technologies.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized in two main ways. The first method is a palladium-catalyzed Suzuki reaction, which involves treating a mixture of 5-chloro-3-fluorophenol and 3-trifluoromethoxybenzaldehyde with a palladium catalyst in the presence of a base. The second method is a Buchwald-Hartwig amination, which involves treating a mixture of 5-chloro-3-fluorophenol and a primary amine with a palladium catalyst in the presence of a base.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, such as aromatic and heterocyclic compounds. It is also used as a substrate for biochemical and physiological studies, such as enzyme kinetics, receptor binding studies, and drug metabolism studies. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% is used as a model compound in studies of the structure-activity relationship of various compounds.

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O2/c14-9-1-7(2-10(15)5-9)8-3-11(19)6-12(4-8)20-13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZYJNZVZEMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686645
Record name 3'-Chloro-5'-fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-43-3
Record name 3'-Chloro-5'-fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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